An In-depth Technical Guide to the ¹H NMR Spectrum of Dimethyl 4-aminoisophthalate
An In-depth Technical Guide to the ¹H NMR Spectrum of Dimethyl 4-aminoisophthalate
Introduction
In the landscape of pharmaceutical research and materials science, the precise structural elucidation of organic molecules is a foundational requirement. Dimethyl 4-aminoisophthalate (CAS No: 63746-12-3), a substituted benzene derivative featuring an amine and two methyl ester functional groups, serves as a valuable building block in the synthesis of various complex molecules.[][2] Its utility is predicated on its specific chemical structure, and Nuclear Magnetic Resonance (NMR) spectroscopy is the paramount analytical technique for its unambiguous confirmation.[3][4][5]
This guide provides a comprehensive analysis of the ¹H NMR spectrum of Dimethyl 4-aminoisophthalate. Moving beyond a simple data sheet, we will dissect the theoretical underpinnings of the spectrum, explaining the causality behind the expected chemical shifts, integration patterns, and signal multiplicities. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of how to interpret and validate the structure of this and similar aromatic compounds.
Molecular Structure and Proton Environments
The first step in predicting and interpreting an NMR spectrum is to analyze the molecule's structure for chemically distinct proton environments. In Dimethyl 4-aminoisophthalate, the asymmetry of the substitution pattern on the benzene ring results in five unique sets of protons.
-
Amino Protons (-NH₂): Two protons attached to the nitrogen atom.
-
Aromatic Protons (Ar-H): Three distinct protons on the benzene ring, labeled here as Hc, Hd, and He.
-
Methyl Ester Protons (-OCH₃): Two separate methyl groups, labeled Ha and Hb, which are chemically non-equivalent due to their different proximity to the amino group.
The diagram below illustrates these distinct proton environments.
Caption: Molecular structure of Dimethyl 4-aminoisophthalate with unique proton environments labeled.
Core Analysis of the Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides four critical pieces of information: chemical shift, integration, multiplicity (splitting), and coupling constants.[6]
Chemical Shift (δ)
The chemical shift, measured in parts per million (ppm), indicates the electronic environment of a proton.[7][8] Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield them, shifting them upfield (to a lower ppm value).[5][9]
-
Aromatic Protons (Hc, Hd, He) (~6.5-8.0 ppm): The chemical shifts of these protons are governed by the competing electronic effects of the substituents.
-
Amino Group (-NH₂): This is a powerful electron-donating group (EDG) through resonance. It increases electron density at the ortho (C3, C5) and para (C1) positions, causing shielding (an upfield shift).[9][10]
-
Carbomethoxy Groups (-COOCH₃): These are electron-withdrawing groups (EWG) through both induction and resonance. They decrease electron density, particularly at their ortho and para positions, causing deshielding (a downfield shift).[9]
Let's analyze the expected shifts for each aromatic proton:
-
He: This proton is ortho to the strongly donating amino group and meta to a withdrawing ester group. The powerful shielding from the amino group is expected to dominate, pushing this proton significantly upfield relative to the others.
-
Hc: This proton is ortho to one ester group and meta to both the amino group and the second ester group. It will be deshielded by the adjacent ester group.
-
Hd: This proton is positioned between the two withdrawing ester groups. It is ortho to one and meta to the other, while also being para to the donating amino group. The combined deshielding effect of the two ester groups is expected to make this the most downfield of the aromatic signals.
-
-
Methyl Ester Protons (Ha, Hb) (~3.8-3.9 ppm): Protons on a methyl group attached to an ester oxygen typically appear in the 3.5-4.5 ppm range.[7][11] In this molecule, the two methyl groups (Ha and Hb) are non-equivalent. Ha is closer to the electron-donating amino group, which may exert a very slight shielding effect compared to Hb. Therefore, we predict two distinct singlets in this region, likely very close to each other.
-
Amino Protons (-NH₂) (~4.0-5.0 ppm, broad): The chemical shift of N-H protons is highly variable and depends on factors like solvent, concentration, and temperature.[12] These protons are acidic and can undergo rapid chemical exchange, which often results in a broad signal that does not show coupling to neighboring protons.[12]
Integration
Integration refers to the area under an NMR signal, which is directly proportional to the number of protons generating that signal.[6][13] This provides a ratio of the different types of protons in the molecule.
-
-NH₂: 2H
-
Ar-H (Hc, Hd, He): 1H each
-
-OCH₃ (Ha, Hb): 3H each
The expected integration ratio for the signals would be 2 : 1 : 1 : 1 : 3 : 3.
Multiplicity (Splitting Pattern)
Spin-spin coupling causes the splitting of a signal into multiple peaks (a multiplet). The pattern is described by the 'n+1 rule', where 'n' is the number of equivalent neighboring protons.[6]
-
Aromatic Protons:
-
He: It has one neighbor (Hd) three bonds away (meta-coupling, J ≈ 2-3 Hz). It should appear as a narrow doublet.
-
Hc: It has one neighbor (Hd) four bonds away (para-coupling, J ≈ 0-1 Hz). This coupling is often not resolved, and the signal may appear as a singlet or a very narrow doublet.
-
Hd: It is coupled to both He (meta-coupling) and Hc (para-coupling). It is expected to appear as a doublet of doublets (dd), though the small para coupling may not be resolved.
-
-
Methyl Ester Protons (Ha, Hb): These protons have no adjacent protons, so they will appear as sharp singlets.[6]
-
Amino Protons (-NH₂): Due to rapid exchange, these protons typically do not couple with neighbors and appear as a broad singlet.[12]
Summary of Predicted ¹H NMR Data
| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity |
| -NH₂ | 4.0 - 5.0 | 2H | Broad Singlet |
| Aromatic He | ~6.7 - 6.9 | 1H | Doublet (d) |
| Aromatic Hc | ~7.2 - 7.4 | 1H | Singlet (s) or narrow d |
| Aromatic Hd | ~7.8 - 8.0 | 1H | Doublet of Doublets (dd) |
| Methyl Ha/Hb | ~3.8 - 3.9 | 6H (2 x 3H) | Two Singlets (s) |
Experimental Protocol for Data Acquisition
A self-validating protocol ensures reproducibility and accuracy. The following steps outline a standard procedure for acquiring a high-quality ¹H NMR spectrum.
I. Sample Preparation
-
Analyte Weighing: Accurately weigh approximately 5-10 mg of Dimethyl 4-aminoisophthalate.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for moderately polar compounds. For compounds with lower solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. The deuterium in the solvent prevents it from creating a large interfering signal in the ¹H spectrum.[5]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.
-
Internal Standard: Add a small amount (1-2 drops of a dilute solution) of Tetramethylsilane (TMS) to the sample. TMS is chemically inert and its protons produce a sharp singlet at 0.0 ppm, serving as the standard reference point for the chemical shift scale.[11][14]
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
II. Spectrometer Setup and Data Acquisition
-
Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[15]
-
Insertion and Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field.
-
Shimming: Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field across the sample, which results in sharper, more symmetrical peaks.
-
Acquisition Parameters:
-
Experiment: Select a standard 1D proton experiment.
-
Number of Scans (NS): Typically 8 or 16 scans are sufficient for a sample of this concentration.
-
Relaxation Delay (D1): Set a delay of 1-2 seconds between pulses to allow for full relaxation of the protons, ensuring accurate integration.
-
Acquisition Time (AT): Set to 2-4 seconds to ensure good digital resolution.
-
-
Acquire Data: Start the acquisition.
III. Data Processing and Validation
-
Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum via a Fourier Transform.
-
Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are in positive absorption mode with a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat at zero.
-
Referencing: Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.
-
Integration: Integrate all signals and normalize them to a known proton count (e.g., setting one of the 1H aromatic signals to an integral of 1.0).
-
Confirmatory Test (D₂O Exchange): To definitively identify the -NH₂ peak, a D₂O exchange experiment can be performed. Add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The acidic -NH₂ protons will exchange with deuterium, causing their signal to diminish or disappear completely, confirming its identity.[12]
Conclusion
The ¹H NMR spectrum of Dimethyl 4-aminoisophthalate is a textbook example of how substituent effects dictate the appearance of signals in an aromatic system. The interplay between the electron-donating amino group and the two electron-withdrawing methyl ester groups creates a distinct and predictable pattern of chemical shifts and multiplicities for the three aromatic protons. The presence of two sharp singlets for the methyl esters and a characteristic broad singlet for the amino protons further solidifies the structural assignment. By following the detailed analytical and experimental guide presented here, researchers can confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity of their subsequent scientific endeavors.
References
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
PopAi. (n.d.). Explain the principles and applications of NMR spectroscopy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dimethyl 4-aminophthalate. PubChem. Retrieved from [Link]
-
Chemsrc. (n.d.). Dimethyl 4-aminoisophthalate. Retrieved from [Link]
-
Compound Interest. (2014). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]
-
University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from [Link]
-
Slideshare. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]
-
University of Calgary. (n.d.). 1H NMR chemical shift ppm table. Retrieved from [Link]
-
University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 20). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Fiveable. (n.d.). Uses of 1H NMR Spectroscopy. Retrieved from [Link]
-
PubChemLite. (n.d.). Dimethyl 4-aminophthalate. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts observed from fatty acid methyl esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]
-
D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. World Journal of Chemical Education. Retrieved from [Link]
-
University of the West Indies. (n.d.). Applications of 1H NMR. Retrieved from [Link]
-
Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Canadian Journal of Chemistry. (n.d.). EFFECTS ON THE N.M.R. SPECTRA OF THE STEREOCHEMISTRY OF 3,4-DIARYLADIPIC ESTERS AND 1,2-DIARYLCYCLOPENTANES. Retrieved from [Link]
-
ResearchGate. (2004). Prediction of the 1H chemical shifts of molecules containing the ester group: A modelling and ab initio investigation. Retrieved from [Link]
-
Modgraph Consultants Ltd. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link]
-
SpectraBase. (n.d.). dimethyl 5-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)isophthalate - 1H NMR. Retrieved from [Link]
-
LabSolutions. (n.d.). Dimethyl 4-aminoisophthalate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dimethyl 5-aminoisophthalate. PubChem. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C chemical shift distribution for the C γ of the aromatic amino. Retrieved from [Link]
-
University College London. (n.d.). Chemical shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
Sources
- 2. 63746-12-3|Dimethyl 4-aminoisophthalate|BLD Pharm [bldpharm.com]
- 3. popai.pro [popai.pro]
- 4. 1H NMR Spectroscopy | PPTX [slideshare.net]
- 5. fiveable.me [fiveable.me]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 13. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
- 14. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 15. sciepub.com [sciepub.com]
